1-(Octylamino)anthracene-9,10-dione
Description
1-(Octylamino)anthracene-9,10-dione is an amino-substituted anthraquinone derivative characterized by an octylamino (-NH-C₈H₁₇) group at the 1-position of the anthracene-9,10-dione core. The octyl chain likely enhances lipophilicity, influencing solubility, aggregation behavior, and biological interactions compared to shorter-chain derivatives .
Properties
CAS No. |
29957-04-8 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(octylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-5-6-9-15-23-19-14-10-13-18-20(19)22(25)17-12-8-7-11-16(17)21(18)24/h7-8,10-14,23H,2-6,9,15H2,1H3 |
InChI Key |
HWPGNGZETQUYKA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
29957-04-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Optical and Electrochemical Properties
*Estimated based on HAD and similar derivatives.
The octylamino group may induce a bathochromic shift compared to shorter alkyl chains due to electron-donating effects and extended conjugation. Electrochemically, anthraquinones with sulfur or amino groups often exhibit reversible redox peaks, critical for applications in anticancer therapies .
Cytotoxicity and Enzyme Inhibition
*At 200 µg/mL concentration.
Thio-substituted analogs show strong enzyme inhibition, suggesting that electron-withdrawing groups (e.g., Cl) enhance BChE activity, while amino groups favor AChE inhibition .
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